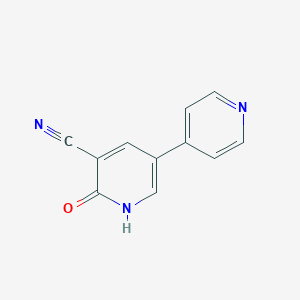

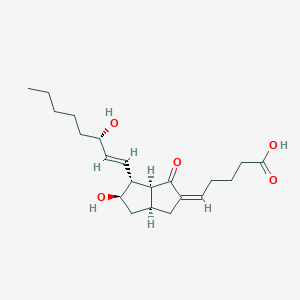

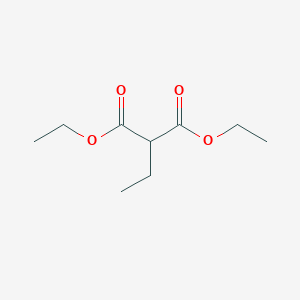

![molecular formula C7H6ClFMg B046075 Magnesium, chloro[(2-fluorophenyl)methyl]- CAS No. 120608-58-4](/img/structure/B46075.png)

Magnesium, chloro[(2-fluorophenyl)methyl]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of magnesium compounds with fluorine components often involves complex processes that aim to establish a stable structure with desired properties. For instance, the synthesis of β-diketiminato magnesium fluoride [{CH(CMeNAr)2}Mg(μ-F)(THF)]2·toluene provides insights into creating compounds with fluorine bridges between magnesium atoms, showcasing a typical Mg-F bond length (Hao et al., 2002).

Molecular Structure Analysis

The molecular structure of these magnesium compounds often reveals significant features such as double fluoro bridges or coordination environments that dictate their reactivity and stability. For instance, a study on magnesium fluoride compounds highlighted the structural characteristics and coordination environments conducive for specific chemical behaviors (Hao et al., 2002).

Chemical Reactions and Properties

Magnesium compounds, particularly those involving chloro[(2-fluorophenyl)methyl]- structures, participate in various chemical reactions, including catalysis and polymerization processes. For example, magnesium perchlorate has been reported as an efficient catalyst for the synthesis of alpha-aminophosphonates through a three-component reaction (Bhagat & Chakraborti, 2007).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are pivotal in determining the applications and handling of these magnesium compounds. While the provided studies do not directly address "Magnesium, chloro[(2-fluorophenyl)methyl]-," they lay a foundation for understanding the physical characteristics inherent to magnesium compounds with similar structures.

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming specific bonds, are crucial for the utilization of magnesium-based compounds in synthesis and manufacturing. The catalytic activity of magnesium compounds, as demonstrated in the synthesis of alpha-aminophosphonates, underscores the importance of understanding these chemical properties (Bhagat & Chakraborti, 2007).

Scientific Research Applications

-

Pyrrole-based Compounds in Medicinal Chemistry

- Pyrrole is a biologically active scaffold possessing diverse activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

- Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .

- The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

-

Schiff Base Metal Complexes

- A new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium .

- The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .

- The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .

- The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

-

Fluorophenyl Group in FDA-Approved Drugs

- The trifluoromethyl (TFM, -CF3) group, which contains a fluorophenyl group, is found in many FDA-approved drugs . These drugs have been used to treat various diseases and disorders .

- In the year 2020, 53 new chemical entities and 13 biological medicines were approved, including 10 monoclonal antibodies, 2 antibody-drug conjugates, 3 peptides, and 2 oligonucleotides . Among them, most of the compounds were found to have fluorine or fluorine-containing functional groups exhibiting numerous pharmacological activities .

-

Magnesium Chloride in Biochemistry

- Magnesium chloride (MgCl2) has been reported to be a versatile reagent especially as a Lewis acid catalyst in a variety of organic transformations .

- It has been used in the preparation of heterocyclic compounds, the protection of functional groups and condensation reaction .

- Also, the use of MgCl2 in the preparation of metallic magnesium and the application of magnesium chloride in biochemistry such as anesthetic for cephalopods, the separation of serum high-density lipoprotein, effect of MgCl2 on rabbit bronchial smooth muscle, antimicrobial properties of magnesium chloride and effect of MgCl2 on the quality of life for patients with fibromyalgia have been reported .

properties

IUPAC Name |

magnesium;1-fluoro-2-methanidylbenzene;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.ClH.Mg/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCCTLJHNQTKLM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=CC=C1F.[Mg+2].[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFMg |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorobenzylmagnesium chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

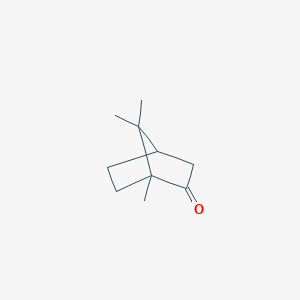

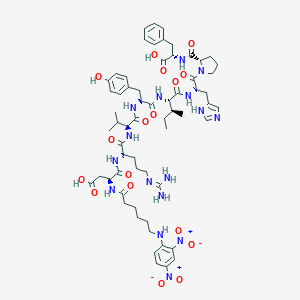

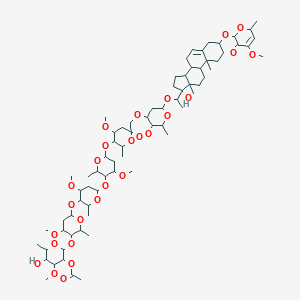

![4-[(Ethylsulfonyl)amino]benzoic acid](/img/structure/B45992.png)

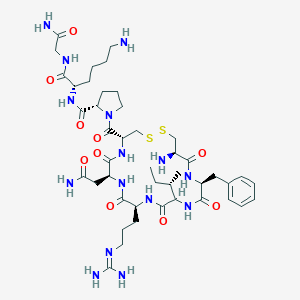

![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B46013.png)